Cas no 1781611-97-9 (5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine)

5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-(difluoromethyl)-2-methylpyrimidine
- CID 105480198
- 5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine
-
- インチ: 1S/C6H5BrF2N2/c1-3-10-2-4(7)5(11-3)6(8)9/h2,6H,1H3
- InChIKey: IZLYMHSEUMYYAP-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])N=C(C([H])([H])[H])N=C1C([H])(F)F
計算された属性
- せいみつぶんしりょう: 221.96042g/mol
- どういたいしつりょう: 221.96042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8
- ぶんしりょう: 223.02g/mol
- 疎水性パラメータ計算基準値(XlogP): 1.9
5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97390-5G |
5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine |
1781611-97-9 | 95% | 5g |
¥ 59,538.00 | 2023-04-14 | |
Enamine | EN300-6511062-0.5g |
5-bromo-4-(difluoromethyl)-2-methylpyrimidine |
1781611-97-9 | 0.5g |
$823.0 | 2023-05-29 | ||
Enamine | EN300-6511062-2.5g |
5-bromo-4-(difluoromethyl)-2-methylpyrimidine |
1781611-97-9 | 2.5g |
$1680.0 | 2023-05-29 | ||
Enamine | EN300-6511062-10.0g |
5-bromo-4-(difluoromethyl)-2-methylpyrimidine |
1781611-97-9 | 10g |
$3683.0 | 2023-05-29 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97390-100MG |
5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine |
1781611-97-9 | 95% | 100MG |
¥ 4,963.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97390-100mg |
5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine |
1781611-97-9 | 95% | 100mg |
¥4963.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97390-1.0g |
5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine |
1781611-97-9 | 95% | 1.0g |
¥19846.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97390-1g |
5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine |
1781611-97-9 | 95% | 1g |
¥19846.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97390-250.0mg |
5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine |
1781611-97-9 | 95% | 250.0mg |
¥7940.0000 | 2024-07-24 | |
Enamine | EN300-6511062-0.05g |
5-bromo-4-(difluoromethyl)-2-methylpyrimidine |
1781611-97-9 | 0.05g |
$719.0 | 2023-05-29 |
5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine 関連文献
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
5-bromo-4-(difluoromethyl)-2-methyl-pyrimidineに関する追加情報
Research Brief on 5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine (CAS: 1781611-97-9): Recent Advances and Applications
5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine (CAS: 1781611-97-9) is a fluorinated pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role as a key intermediate in the synthesis of novel compounds targeting cancer, inflammatory diseases, and infectious diseases.
Recent research has focused on optimizing the synthetic routes for 5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis method that significantly reduces reaction time and byproduct formation. The method involves the bromination of 4-(difluoromethyl)-2-methyl-pyrimidine under mild conditions, achieving a yield of over 85% with high purity (>98%). This advancement is critical for scaling up production for preclinical and clinical studies.
In addition to synthetic improvements, the biological activity of derivatives of 5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine has been extensively investigated. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound serves as a precursor for potent EGFR (Epidermal Growth Factor Receptor) inhibitors, showing promising anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines. The introduction of the difluoromethyl group was found to enhance metabolic stability and bioavailability, addressing a common challenge in kinase inhibitor development.
Another significant application of 5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine is in the design of antiviral agents. Research published in Antiviral Research (2023) highlighted its incorporation into nucleoside analogs targeting RNA viruses, including SARS-CoV-2 and influenza. The difluoromethyl group was shown to improve binding affinity to viral polymerases while minimizing off-target effects, making it a valuable scaffold for next-generation antivirals.
Despite these advancements, challenges remain in the clinical translation of compounds derived from 5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine. Issues such as off-target toxicity and resistance mechanisms need to be addressed through further structural optimization and in vivo studies. Ongoing research is exploring the use of computational modeling and structure-activity relationship (SAR) studies to guide the design of more selective and potent derivatives.
In conclusion, 5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine (CAS: 1781611-97-9) represents a promising scaffold in medicinal chemistry with diverse applications in oncology, virology, and beyond. Recent synthetic and biological studies underscore its potential, but further research is needed to fully realize its therapeutic benefits. This brief highlights the importance of continued investment in the development of fluorinated pyrimidine derivatives as a cornerstone of modern drug discovery.
1781611-97-9 (5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine) 関連製品
- 84379-71-5(1H-Isoindole-1,3(2H)-dione, 2-(1-oxo-3-phenylpropoxy)-)
- 851863-89-3(2-(benzylsulfanyl)-1-(2-fluorobenzoyl)-4,5-dihydro-1H-imidazole)
- 81-32-3(3,4,9,10-Perylenetetracarboxylic acid)
- 5023-60-9(Benzene, 1-methyl-4-[(phenylmethyl)thio]-)
- 2649086-60-0(1-(2-isocyanatoethyl)-2-phenylbenzene)
- 313484-93-4(Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-)
- 2097959-89-0((6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine)
- 2172171-52-5(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid)
- 1176419-60-5((1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride)
- 2680836-90-0(2,6-Dichloro-4-(2,2,2-trifluoroacetamido)benzoic acid)
